molecular formula C25H24O3S B14706076 2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane CAS No. 22314-24-5

2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane

Cat. No.: B14706076
CAS No.: 22314-24-5
M. Wt: 404.5 g/mol
InChI Key: JORMVECOVONDLI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trityloxymethyl-protected thiol with an epoxide under basic conditions to form the bicyclic core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane is unique due to its specific functional groups and the presence of both oxygen and sulfur in the bicyclic ring. These features confer distinct reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

22314-24-5

Molecular Formula

C25H24O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane

InChI

InChI=1S/C25H24O3S/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3

InChI Key

JORMVECOVONDLI-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(S2)C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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